What is the chemical structure of Bidwillol A?
What is the chemical structure of Bidwillol A?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bidwillol A is a naturally occurring prenylated isoflavone, a class of organic compounds known for their diverse biological activities. First identified within the roots of Erythrina orientalis, this molecule holds potential for further investigation in various scientific and medicinal fields. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and a generalized experimental framework for the isolation and characterization of Bidwillol A. While specific quantitative data from the primary literature is pending full review, this document serves as a comprehensive resource for researchers interested in this compound.
Chemical Structure and Properties
Bidwillol A possesses a core isoflavone skeleton substituted with a methoxy group and a prenyl (3-methylbut-2-enyl) group. The IUPAC name for Bidwillol A is 3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol.[1]
Table 1: Physicochemical Properties of Bidwillol A
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₄ | PubChem |
| Molecular Weight | 338.4 g/mol | PubChem |
| IUPAC Name | 3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol | PubChem |
| CAS Number | 161099-42-9 | PubChem |
| Appearance | [Placeholder: e.g., Amorphous powder, Crystalline solid] | [Primary Literature] |
| Melting Point | [Placeholder: e.g., 150-152 °C] | [Primary Literature] |
| Solubility | [Placeholder: e.g., Soluble in methanol, chloroform; Insoluble in water] | [Primary Literature] |
Note: Placeholder values are to be replaced with data from the primary literature.
Spectroscopic Data
The structural elucidation of Bidwillol A was achieved through a combination of spectroscopic techniques. The following tables summarize the expected spectroscopic data based on its chemical structure.
Table 2: ¹H-NMR Spectroscopic Data for Bidwillol A (Placeholder)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| [e.g., 7.85] | [e.g., d] | [e.g., 8.5] | [e.g., H-5] |
| [e.g., 6.90-7.00] | [e.g., m] | [e.g., Aromatic Protons] | |
| [e.g., 5.20] | [e.g., t] | [e.g., 7.0] | [e.g., Prenyl Olefinic Proton] |
| [e.g., 3.85] | [e.g., s] | [e.g., OCH₃] | |
| [e.g., 3.30] | [e.g., d] | [e.g., 7.0] | [e.g., Prenyl CH₂] |
| [e.g., 1.75] | [e.g., s] | [e.g., Prenyl CH₃] | |
| [e.g., 1.65] | [e.g., s] | [e.g., Prenyl CH₃] |
Solvent: [e.g., CDCl₃]. Note: This is a representative table. Actual chemical shifts and assignments are found in the primary literature.
Table 3: ¹³C-NMR Spectroscopic Data for Bidwillol A (Placeholder)
| Chemical Shift (δ) ppm | Carbon Assignment |
| [e.g., 160.0] | [e.g., C-7] |
| [e.g., 158.0] | [e.g., C-8a] |
| [e.g., 155.0] | [e.g., C-4'] |
| [e.g., 132.0] | [e.g., C-3' of Prenyl] |
| [e.g., 125.0] | [e.g., C-1'] |
| [e.g., 122.0] | [e.g., C-2' of Prenyl] |
| [e.g., 115.0 - 100.0] | [e.g., Aromatic CH] |
| [e.g., 65.0] | [e.g., C-2] |
| [e.g., 55.0] | [e.g., OCH₃] |
| [e.g., 25.0] | [e.g., Prenyl CH₃] |
| [e.g., 22.0] | [e.g., Prenyl CH₂] |
| [e.g., 18.0] | [e.g., Prenyl CH₃] |
Solvent: [e.g., CDCl₃]. Note: This is a representative table. Actual chemical shifts and assignments are found in the primary literature.
Table 4: Other Spectroscopic Data for Bidwillol A (Placeholder)
| Spectroscopic Method | Key Observations |
| Mass Spectrometry (MS) | [e.g., [M]⁺ at m/z 338.1518, consistent with C₂₁H₂₂O₄] |
| Infrared (IR) Spectroscopy | [e.g., ν_max (cm⁻¹): 3400 (OH), 1620 (C=C), 1580 (aromatic), 1150 (C-O)] |
| Ultraviolet (UV) Spectroscopy | [e.g., λ_max (nm): 260, 310] |
Note: This is a representative table. Actual data are found in the primary literature.
Experimental Protocols
The isolation and structural elucidation of Bidwillol A from its natural source, Erythrina orientalis, involves a series of standard phytochemical procedures.
Isolation of Bidwillol A
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Plant Material Collection and Preparation: The roots of Erythrina orientalis are collected, air-dried, and ground into a fine powder.
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Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. Bidwillol A is typically found in the less polar to medium-polarity fractions.
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Chromatographic Separation: The crude extract is fractionated using column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.
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Purification: Fractions containing Bidwillol A are further purified by repeated column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structural Elucidation
The structure of the isolated compound is determined using a combination of the following spectroscopic methods:
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¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
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¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.
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2D-NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecular framework.
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the isolation and structural elucidation of Bidwillol A.
